molecular formula C9H13N3O2 B12928932 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one CAS No. 18002-32-9

4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Cat. No.: B12928932
CAS No.: 18002-32-9
M. Wt: 195.22 g/mol
InChI Key: GUSZQTIIJIPCLX-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one, with the molecular formula C9H13N3O2 , is a pyrimidine-based nucleoside analog that functions as a versatile chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a common structural motif in nucleic acids and many pharmaceuticals, substituted with a methyl group and linked to a tetrahydrofuran moiety. Its structure makes it a valuable precursor for the synthesis of more complex molecules. Pyrimidine derivatives are of significant interest in scientific research due to their wide range of biological activities. Compounds with similar pyrimidopyrimidine skeletons have been extensively studied and shown to possess diverse pharmacological properties, including acting as anticancer agents, antiviral agents, and dihydrofolate reductase inhibitors . For instance, certain pyrimidine nucleosides are investigated for their ability to interfere with viral replication processes . The specific structural features of this compound, particularly the tetrahydrofuran ring, mimic sugar moieties found in nucleosides, allowing researchers to utilize it in the design and synthesis of novel therapeutic candidates. It is primarily used in research settings to construct diverse molecular libraries for biological screening and to explore structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

18002-32-9

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-amino-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O2/c1-6-5-12(7-3-2-4-14-7)9(13)11-8(6)10/h5,7H,2-4H2,1H3,(H2,10,11,13)

InChI Key

GUSZQTIIJIPCLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CCCO2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the pyrimidinone ring system followed by the introduction of the tetrahydrofuran substituent at the N-1 position. The methyl group at the 5-position and the amino group at the 4-position are introduced either via substitution or condensation reactions depending on the starting materials.

Key Synthetic Steps and Conditions

Preparation of 4-Amino-5-methylpyrimidin-2(1H)-one Core
  • A patented industrially scalable method involves the synthesis of 4-amino-5-methylpyrimidin-2(1H)-one by reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under elevated temperature and pressure in an autoclave (around 160–200 °C, typically 180 °C).

  • This method avoids the use of large excesses of hazardous reagents and complex chromatographic purification, achieving high purity (>99%) and good yields (~84% over two steps starting from nitro-N-oxide intermediates).

  • The process includes a hydrogenation step of a nitro-N-oxide intermediate over a platinum catalyst (1% Pt + 2% V on carbon) to obtain the chloro-methyl-amino-pyridine intermediate, which is then converted to the pyrimidinone core.

Solvent and Reagent Considerations

  • Methanol is commonly used as the solvent for the key hydroxylation and substitution steps due to its protic nature and ability to dissolve both organic and inorganic reagents.

  • Potassium hydroxide serves as the base to facilitate nucleophilic substitution and ring closure reactions.

  • Catalysts such as platinum on carbon are employed for selective hydrogenation steps.

  • The process avoids environmentally unfriendly chlorinated solvents and large excesses of amines, improving safety and sustainability.

Detailed Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Yield (%) Notes
1 Nitro-N-oxide intermediate + H2 (Pt catalyst) Hydrogenation, protic solvent High Produces chloro-methyl-amino-pyridine intermediate
2 Chloro-methyl-amino-pyridine + KOH in MeOH 180 °C, autoclave, 16 h, 12.5 bar ~84% (overall) Conversion to 4-amino-5-methylpyrimidin-2(1H)-one, high purity, no chromatography needed
3 Pyrimidinone core + tetrahydrofuran derivative Nucleophilic substitution/condensation Variable Requires stereochemical control; conditions optimized for regioselectivity

Research Findings and Optimization

  • The patented process highlights the importance of controlling reaction temperature and pressure to maximize yield and purity while minimizing by-products.

  • Avoidance of chromatographic purification steps is a significant advantage for industrial scalability.

  • The use of platinum catalysts with vanadium doping improves hydrogenation selectivity and reduces side reactions such as dechlorination.

  • The reaction sequence is designed to minimize hazardous waste and improve environmental compatibility.

  • The stereochemical integrity of the tetrahydrofuran substituent is maintained by using enantiomerically pure starting materials or by stereoselective synthesis routes, although detailed methods for this step are less documented publicly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the tetrahydrofuran moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated ring system.

Scientific Research Applications

Therapeutic Applications

This compound has shown promise as an intermediate in the synthesis of pharmaceutical agents targeting mineralocorticoid receptors, which are crucial in regulating electrolyte balance and blood pressure. Its unique structure may enhance its affinity for these receptors compared to other compounds lacking the tetrahydrofuran moiety.

Table 2: Potential Therapeutic Applications

ApplicationDescription
Mineralocorticoid Receptor ModulationPotential use in drugs targeting blood pressure regulation and electrolyte balance.
Antiviral ActivityInvestigated for potential antiviral properties due to structural similarities with nucleosides.

Study on Mineralocorticoid Receptor Antagonists

Recent studies have investigated the efficacy of compounds similar to 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one as mineralocorticoid receptor antagonists. These studies highlight the compound's ability to modulate receptor activity, potentially leading to new treatments for hypertension and heart failure.

Antiviral Research

Research has also explored the antiviral potential of this compound, particularly in relation to its structural analogs that exhibit activity against viral infections. The findings suggest that the presence of the tetrahydrofuran moiety may enhance bioactivity against specific viral targets.

Mechanism of Action

The mechanism of action for compounds like 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 5

The position 5 substituent significantly influences electronic properties, solubility, and biological activity. Key derivatives include:

Compound Name Substituent (Position 5) Sugar Moiety Key Properties/Applications Reference
4-Amino-5-methyl-1-(tetrahydrofuran-2-yl) Methyl Tetrahydrofuran-2-yl Potential nucleoside analog; improved lipophilicity
4-Amino-5-fluoro-1-(tetrahydrofuran-2-yl) Fluoro Tetrahydrofuran-2-yl Enhanced metabolic stability; antiviral activity (73% synthesis yield)
4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl) Bromo Tetrahydro-2H-pyran-2-yl Bulky halogen may hinder enzymatic degradation
Dexelvucitabine Fluoro Dihydrofuran-2-yl (modified) Clinical relevance in HIV therapy

Key Insights :

  • Methyl vs.
  • Bromo Substituent : The bromo analog’s bulkiness may reduce binding affinity to enzymes but increase steric hindrance against nucleases .

Modifications to the Sugar Moiety

The sugar unit’s structure affects conformational flexibility and target binding:

Compound Name Sugar Moiety Structural Impact Reference
Target Compound Tetrahydrofuran-2-yl Compact ring size; moderate flexibility
4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl] Hydroxymethyl-tetrahydrofuran Increased hydrophilicity; improved solubility
4-Amino-1-((2R,3S,4R,5R)-5-azido-3-fluoro-tetrahydrofuran-2-yl) Azido- and fluoro-modified Prodrug potential; click chemistry applications

Key Insights :

  • Hydroxymethyl Addition : Enhances water solubility, critical for oral bioavailability .
  • Azido Modification : Enables bioorthogonal conjugation strategies for targeted drug delivery .

Biological Activity

4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a heterocyclic compound notable for its structural features, including a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents targeting mineralocorticoid receptors.

The compound's chemical properties are summarized in the following table:

PropertyValue
CAS Number 18002-32-9
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
IUPAC Name 4-amino-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one
Boiling Point 349.1 °C
Density 1.43 g/cm³
LogP 1.024

This compound interacts with specific molecular targets, particularly mineralocorticoid receptors. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group in the pyrimidine ring can undergo condensation reactions. This dual reactivity enhances its potential as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A review of recent literature reveals insights into the biological activity of this compound:

Study on Mineralocorticoid Receptors

In one study, this compound was tested for binding affinity to mineralocorticoid receptors, revealing promising results that support its role in drug design aimed at cardiovascular conditions .

Synthesis and Modification

The synthesis typically involves multi-step chemical processes starting from derivatives like 2-chloro-5-methyl-pyridine. The introduction of the tetrahydrofuran moiety enhances solubility and biological activity, making it suitable for further modifications to improve potency or selectivity against specific biological targets .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-oneContains a bromo substituentPotentially enhanced antibacterial activity due to halogen presence
4-Amino-5-methylpyridoneLacks tetrahydrofuran moietySimpler structure, used as an intermediate in various syntheses
4-Amino-5-methylpyrimidin-2-oneNo tetrahydrofuran or additional substitutionsBasic pyrimidine structure with different biological activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : Nucleoside analogs like this compound are typically synthesized via glycosylation of pyrimidinone bases with activated tetrahydrofuran derivatives. For example, catalytic p-toluenesulfonic acid in DMF under reflux can facilitate coupling (similar to methods used for dihydropyrimidinones) . Purification often involves column chromatography with polar solvents (e.g., methanol/dichloromethane) .
  • Critical Factors : Temperature, solvent polarity, and protecting groups on the tetrahydrofuran ring significantly impact regioselectivity and yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at ~7.26 ppm, methyl groups at ~2.1 ppm) and confirms the tetrahydrofuran linkage via coupling constants (e.g., J = 10.9 Hz for β-glycosidic bonds) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1653 cm⁻¹, NH₂ at ~3262 cm⁻¹) .
  • X-ray crystallography : Resolves non-planar pyrimidinone conformations and dihedral angles (e.g., 34.87° between pyrimidine and aryl rings) .

Q. What are the recommended storage and handling protocols to ensure stability?

  • Guidelines :

  • Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • Avoid contact with water (risk of ring-opening reactions in tetrahydrofuran derivatives) and static discharge .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydrofuran ring influence biological activity?

  • Analysis : The (2R,4S,5R) configuration in related nucleosides (e.g., RX-3117) enhances binding to DNA methyltransferases by mimicking natural ribose conformations . Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific interactions with enzymatic pockets .
  • Contradictions : Some studies report reduced activity in racemic mixtures due to steric clashes, while others note retained efficacy in analogs with axial hydroxyl groups .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Batch comparison : Verify purity (>97% via HPLC) and exclude impurities like 5-fluorocytosine analogs, which may confound results .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH sensitivity (pyrimidinones degrade in acidic media) .

Q. What computational tools are suitable for modeling the compound’s physicochemical properties?

  • Approach :

  • ADMET prediction : SwissADME calculates logP (~1.2) and aqueous solubility (~2.1 mg/mL), critical for pharmacokinetics .
  • DFT calculations : Gaussian09 optimizes molecular geometry and identifies reactive sites (e.g., C4-amino group as a nucleophilic hotspot) .

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